molecular formula C24H40N4O5S B14798818 H-Arg(Pmc)-OtBu (free base)

H-Arg(Pmc)-OtBu (free base)

Cat. No.: B14798818
M. Wt: 496.7 g/mol
InChI Key: RYYVRFAJTNFQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg(Pmc)-OtBu (free base) is a derivative of the amino acid arginine, where the arginine molecule is protected by a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group at the guanidino position and a tert-butyl (OtBu) group at the carboxyl position. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg(Pmc)-OtBu (free base) typically involves the protection of the arginine molecule. The Pmc group is introduced to protect the guanidino group, while the tert-butyl group is used to protect the carboxyl group. The synthesis can be carried out in a stepwise manner, starting with the protection of the guanidino group followed by the protection of the carboxyl group.

Industrial Production Methods

Industrial production of H-Arg(Pmc)-OtBu (free base) involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

H-Arg(Pmc)-OtBu (free base) undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Pmc and tert-butyl protecting groups under acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Pmc and tert-butyl groups.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Major Products

The major products formed from these reactions are deprotected arginine and peptide chains containing arginine residues.

Scientific Research Applications

H-Arg(Pmc)-OtBu (free base) is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in solid-phase peptide synthesis to create peptides and proteins for research purposes.

    Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of H-Arg(Pmc)-OtBu (free base) involves the protection and deprotection of the arginine molecule during peptide synthesis. The Pmc and tert-butyl groups protect the reactive sites of arginine, allowing for selective reactions to occur. Upon deprotection, the arginine is available for further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    H-Arg(Pbf)-OtBu: Another arginine derivative with a different protecting group (Pbf).

    H-Arg(Mtr)-OtBu: Arginine derivative with an Mtr protecting group.

Uniqueness

H-Arg(Pmc)-OtBu (free base) is unique due to the stability and ease of removal of the Pmc and tert-butyl protecting groups. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial.

Properties

IUPAC Name

tert-butyl 2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N4O5S/c1-14-15(2)20(16(3)17-11-12-24(7,8)32-19(14)17)34(30,31)28-22(26)27-13-9-10-18(25)21(29)33-23(4,5)6/h18H,9-13,25H2,1-8H3,(H3,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVRFAJTNFQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.